4-(3-Methoxythiophen-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxythiophen-2-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxythiophene moiety
Vorbereitungsmethoden
The synthesis of 4-(3-Methoxythiophen-2-yl)benzonitrile typically involves the reaction of 3-methoxythiophene with a suitable benzonitrile derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-methoxythiophene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture to a specific temperature, typically around 100°C, for several hours to achieve the desired product.
Analyse Chemischer Reaktionen
4-(3-Methoxythiophen-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxythiophen-2-yl)benzonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of conductive polymers and electrochromic materials due to its ability to undergo polymerization and exhibit reversible redox behavior.
Pharmaceuticals: The compound serves as a building block for the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxythiophen-2-yl)benzonitrile depends on its application. In the context of materials science, its electrochemical properties allow it to participate in redox reactions, making it useful in electrochromic devices. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxythiophen-2-yl)benzonitrile can be compared to other thiophene derivatives, such as:
4-Cyano-4’,4’'-di(4-methoxythiophen-2-yl)triphenylamine: This compound also features a methoxythiophene moiety and is used in similar applications, such as electrochromic materials.
4-Methoxy-4’,4’'-di(4-methoxythiophen-2-yl)triphenylamine: Another related compound with similar electronic properties and applications in organic electronics.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties that are advantageous for certain applications.
Eigenschaften
CAS-Nummer |
919792-37-3 |
---|---|
Molekularformel |
C12H9NOS |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
4-(3-methoxythiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NOS/c1-14-11-6-7-15-12(11)10-4-2-9(8-13)3-5-10/h2-7H,1H3 |
InChI-Schlüssel |
YMBPMJYFBGPZCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.